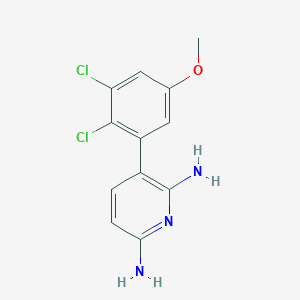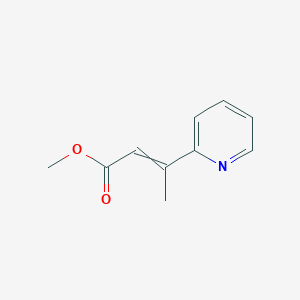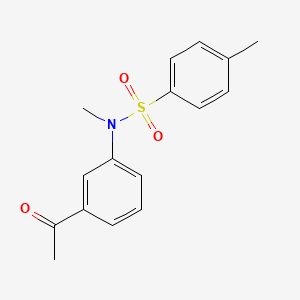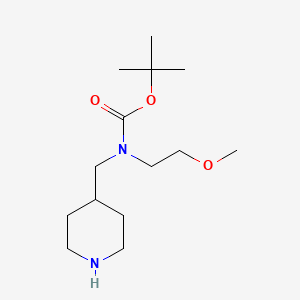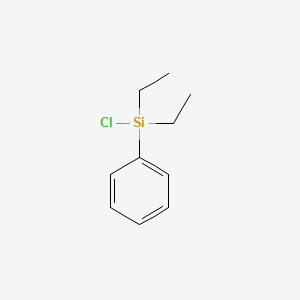
Chloro(diethyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(diethyl)phenylsilane is an organosilicon compound with the molecular formula C10H15ClSi. It is a colorless to light yellow liquid that is used in various chemical syntheses. The compound contains a silicon atom bonded to a phenyl group, two ethyl groups, and a chlorine atom. This unique structure allows it to participate in a variety of chemical reactions, making it valuable in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(diethyl)phenylsilane can be synthesized through the reaction of phenylsilane with diethylchlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C6H5SiH3+ClSi(C2H5)2→C6H5Si(C2H5)2Cl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(diethyl)phenylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other groups such as alkoxy or amino groups.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Reduction: The silicon-chlorine bond can be reduced to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Hydrolysis: This reaction occurs readily in the presence of water or moisture.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include alkoxy(diethyl)phenylsilane, amino(diethyl)phenylsilane, and thiol(diethyl)phenylsilane.
Hydrolysis: The major products are diethylphenylsilanol and hydrochloric acid.
Reduction: The primary product is diethylphenylsilane.
Aplicaciones Científicas De Investigación
Chloro(diethyl)phenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacture of electronic materials and components.
Mecanismo De Acción
The mechanism of action of chloro(diethyl)phenylsilane involves the reactivity of the silicon-chlorine bond. This bond is highly polar, making it susceptible to nucleophilic attack. The chlorine atom can be replaced by various nucleophiles, leading to the formation of new silicon-containing compounds. The phenyl and ethyl groups attached to the silicon atom influence the reactivity and stability of the compound, allowing it to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Chloro(dimethyl)phenylsilane: Similar structure but with methyl groups instead of ethyl groups.
Phenylsilane: Contains a silicon-hydrogen bond instead of a silicon-chlorine bond.
Diethylsilane: Lacks the phenyl group and contains only ethyl groups attached to silicon.
Uniqueness
Chloro(diethyl)phenylsilane is unique due to the presence of both ethyl and phenyl groups attached to the silicon atom. This combination of groups provides a balance of reactivity and stability, making it versatile for various chemical transformations. The chlorine atom also allows for easy functionalization, enabling the synthesis of a wide range of derivatives.
Propiedades
Número CAS |
17876-59-4 |
|---|---|
Fórmula molecular |
C10H15ClSi |
Peso molecular |
198.76 g/mol |
Nombre IUPAC |
chloro-diethyl-phenylsilane |
InChI |
InChI=1S/C10H15ClSi/c1-3-12(11,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
XVQUAUJRFBKICW-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


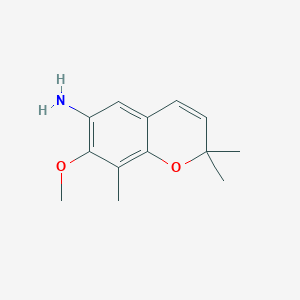
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
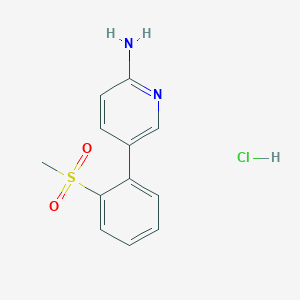
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)

![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
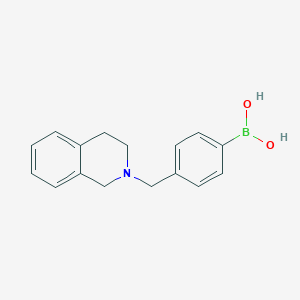
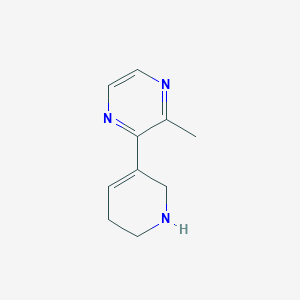
methanone](/img/structure/B13990430.png)
